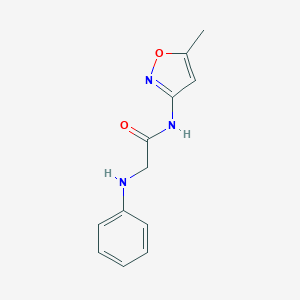![molecular formula C24H19ClN2O4 B271059 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide, also known as CIL56, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide exerts its anticancer effects through multiple mechanisms. The compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. This compound has also been found to induce the expression of pro-apoptotic genes, such as Bax and Puma, and downregulate the expression of anti-apoptotic genes, such as Bcl-2. Additionally, this compound has been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. The compound has been shown to induce G2/M cell cycle arrest, which prevents cancer cells from dividing and proliferating. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. This compound is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using this compound in lab experiments. The compound is expensive to synthesize, which may limit its availability to researchers. Additionally, this compound has low aqueous solubility, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for the compound. Additionally, further research is needed to explore the potential applications of this compound in combination with other anticancer agents. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo, which will be important for the development of potential clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in cancer research. The compound inhibits the growth of cancer cells and induces apoptosis through multiple mechanisms. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research directions include the development of more efficient synthesis methods, investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, and exploration of potential combination therapies.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of 5-chloro-2-methoxyaniline, which is then converted to 5-chloro-2-methoxybenzamide. The benzamide is then reacted with dibenzo[b,d]furan-3-carboxylic acid, followed by the addition of pyrrolidine and acetic anhydride to form this compound. The synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential applications in cancer research. Studies have demonstrated that this compound inhibits the growth of cancer cells in vitro and in vivo. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties, and this compound may be a promising candidate for further investigation in this area.
Propriétés
Formule moléculaire |
C24H19ClN2O4 |
|---|---|
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
1-(5-chloro-2-methoxyphenyl)-N-dibenzofuran-3-yl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-21-9-6-15(25)11-19(21)27-13-14(10-23(27)28)24(29)26-16-7-8-18-17-4-2-3-5-20(17)31-22(18)12-16/h2-9,11-12,14H,10,13H2,1H3,(H,26,29) |
Clé InChI |
HOEKCKWYBBSTNW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)